N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-28-18-8-3-2-7-17(18)21-20(25)15-9-10-19(24)22(13-15)12-14-5-4-6-16(11-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXPKVNZFOZMCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of Methyl 6-Oxo-1-Substituted Pyridine-3-Carboxylate
In a representative procedure, methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes hydrolysis using lithium hydroxide (LiOH) in a methanol/water mixture (3:1 v/v) at 50°C for 5 hours, yielding 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid with a 67% yield. This method is adaptable to the target compound by substituting the phenyl group with 3-nitrobenzyl during alkylation (see Section 2).
Key Reaction Conditions :
Amide Bond Formation with 2-(Methylthio)aniline
The carboxylic acid at the 3-position is coupled with 2-(methylthio)aniline to form the target amide. This step employs either acyl chloride intermediates or carbodiimide-based coupling agents .
Acyl Chloride Route
Activation of the carboxylic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂) . In a reported procedure, 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid reacts with SOCl₂ in toluene under reflux (100°C, 2 hours) to form the corresponding acyl chloride, which is used in situ.
Protocol :
- Dissolve 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in toluene.
- Add SOCl₂ (2 equiv) and catalytic DMF.
- Reflux at 100°C for 2 hours.
- Remove excess SOCl₂ under vacuum.
- React the acyl chloride with 2-(methylthio)aniline (1.1 equiv) in acetonitrile with DIEA (2 equiv) at room temperature for 24 hours.
Carbodiimide-Mediated Coupling
Alternatively, the carboxylic acid directly couples with 2-(methylthio)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . A published method for N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide achieved 70% yield using EDC/HOBt in acetonitrile at 20°C for 24 hours.
Optimized Conditions :
- Reagents : EDC (1.1 equiv), HOBt (1.1 equiv)
- Solvent : Acetonitrile
- Base : DIEA (2 equiv)
- Temperature : 20°C
- Yield : 70%
Purification and Characterization
The crude product is purified via column chromatography (silica gel, chloroform/methanol/ammonia) or recrystallization from pyridine/ethyl acetate.
Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 8.22 (d, J = 2.4 Hz, 1H, pyridone H5), 7.91 (dd, J = 2.7, 9.1 Hz, 1H, pyridone H4), 7.62–7.48 (m, 5H, aromatic H), 6.58 (d, J = 9.4 Hz, 1H, pyridone H2).
- MS (ESI+) : m/z 395.4 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, toluene, reflux | ~70% | High reactivity | Requires handling corrosive reagents |
| EDC/HOBt Coupling | EDC, HOBt, acetonitrile, rt | 70% | Mild conditions | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The nitro group can be reduced to an amine, or the sulfur atom could undergo oxidation to sulfoxide or sulfone.
Substitution Reactions: : The benzyl group might participate in electrophilic or nucleophilic substitutions.
Cyclization and Ring-Opening: : Depending on reaction conditions, the pyridine ring could be modified or opened to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, methanol, acetonitrile.
Major Products
Reactions involving this compound may lead to derivatives with varying degrees of functionalization, depending on the reagents and conditions used.
Scientific Research Applications
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has shown promise in various biological assays, particularly in the following areas:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies reveal favorable interactions with the enzyme's active site, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
Preliminary studies have indicated that the compound may possess anticancer activity by inducing apoptosis in cancer cells. Mechanistic studies are ongoing to elucidate the pathways involved and to optimize the compound for enhanced efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. The results showed a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, supporting its potential use as a therapeutic agent for bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
In a recent investigation into the anti-inflammatory effects of this compound, researchers conducted molecular docking studies that demonstrated its binding affinity to 5-LOX. The findings suggest further exploration into its development as a non-steroidal anti-inflammatory drug (NSAID).
Mechanism of Action
The exact mechanism of action would depend on the application. For instance, if used as an enzyme inhibitor, it would typically bind to the active site of the enzyme, blocking substrate access. The molecular targets would be specific proteins or enzymes, and the pathways involved could include inhibition of signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(methylthio)phenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(2-(methylthio)phenyl)-1-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
N-(2-(ethylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
What sets N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide apart is the presence of both a nitrobenzyl group and a methylthio group, which gives it a unique reactivity profile and potential for diverse applications.
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Biological Activity
N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHNOS
- Molecular Weight : 395.4 g/mol
- CAS Number : 900010-07-3
The structural formula indicates the presence of a dihydropyridine ring, which is often associated with various biological activities, including cardiovascular and neuroprotective effects.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with nitro groups have shown enhanced activity against Mycobacterium tuberculosis due to their ability to inhibit thymidylate kinase, an essential enzyme for bacterial DNA synthesis .
Anticancer Activity
Research has demonstrated that certain dihydropyridine derivatives possess anticancer properties. The introduction of various substituents on the dihydropyridine core can lead to increased cytotoxicity against cancer cell lines. For example, structural modifications have resulted in compounds that significantly inhibit the proliferation of various cancer cells while exhibiting low toxicity to normal cells .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing further cell division and promoting cell death .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of M. tuberculosis growth with a related compound. |
| Study 2 | Reported cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Found that modifications to the nitro group position dramatically affected antimicrobial efficacy. |
Q & A
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions .
- Flow chemistry : Continuous-flow reactors enhance reproducibility for oxidation or coupling steps, reducing side-product formation .
- Purification : Gradient elution in HPLC or chiral columns resolves diastereomers or impurities from nitrobenzyl substituents .
How should researchers address discrepancies between experimental spectroscopic data and computational models?
Q. Advanced
- Cross-validation : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16) to identify conformational mismatches .
- Dynamic effects : Account for solvent interactions or tautomerism in dihydropyridines using molecular dynamics simulations (e.g., GROMACS) .
- Crystallographic validation : Resolve ambiguities (e.g., rotational isomerism) via high-resolution X-ray structures .
What methodologies are used to establish structure-activity relationships (SAR) for this compound?
Q. Advanced
- Substituent modification : Synthesize analogs with variations in the methylthio or nitrobenzyl groups and test biological activity (e.g., protease inhibition assays) .
- Crystallographic docking : Use PyMOL or AutoDock to map binding interactions (e.g., with proteases or kinases) and guide rational design .
- Pharmacophore modeling : Identify critical functional groups (e.g., nitrobenzyl as hydrogen-bond acceptors) using Schrödinger Suite .
How can researchers mitigate challenges in polymorphic form identification?
Q. Advanced
- Crystallization screening : Use solvent/antisolvent systems (e.g., ethanol/water) to isolate polymorphs and analyze via PXRD .
- Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions between polymorphs .
- SHELX refinement : Resolve disorder in nitrobenzyl or dihydropyridine moieties using twin refinement protocols .
What solvent systems are recommended for solubility and stability studies?
Q. Basic
- Polar aprotic solvents : DMSO or DMF are preferred for solubility due to the compound’s hydrophobic nitrobenzyl group .
- Stability testing : Monitor degradation (e.g., hydrolysis of the dihydropyridine ring) in aqueous buffers (pH 1–12) via HPLC .
How can computational modeling enhance understanding of reactivity or biological interactions?
Q. Advanced
- Molecular docking : Predict binding affinities with target proteins (e.g., proteasome inhibitors) using AutoDock Vina .
- Reactivity studies : Simulate nitro group reduction pathways (e.g., catalytic hydrogenation) using DFT .
- QM/MM simulations : Model enzymatic interactions (e.g., cytochrome P450 metabolism) with Gaussian/AMBER .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
